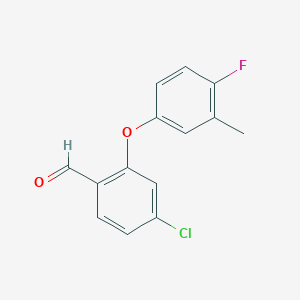

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGIKTHCGJEDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Oxidation: 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzoic acid.

Reduction: 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

- The synthesis typically involves reacting 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base like potassium carbonate, often carried out in solvents such as dimethylformamide at elevated temperatures.

Potential Derivatives

- Oxidation Products : 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzoic acid.

- Reduction Products : 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzyl alcohol.

- Substituted Derivatives : Various derivatives can be formed depending on the nucleophiles used in substitution reactions.

Biological Research Applications

Biochemical Assays

- The compound is employed as a probe in biochemical assays to study enzyme interactions. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for investigating enzyme mechanisms and functions.

Pharmacological Studies

- There is potential for this compound to be explored in drug discovery, particularly as a scaffold for developing new pharmaceuticals targeting specific receptors or enzymes. The presence of functional groups may enhance binding affinity and specificity .

Environmental and Safety Considerations

Toxicological Studies

- The health effects associated with compounds similar to 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde include potential mutagenicity and reproductive toxicity. Regulatory frameworks often require comprehensive health and safety data reporting for chemical substances, highlighting the importance of assessing environmental impact and human health risks .

Case Studies and Research Findings

- Synthesis of Pyrethroid Insecticides

- Investigating Enzyme Inhibition

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro substituents may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

2-(4-Chloro-3-fluorophenoxy)benzaldehyde (CAS 338393-57-0): Structure: Lacks the methyl group on the phenoxy ring. Melting point: 66–68°C .

4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8):

- Structure : Simpler structure with only chloro and fluoro substituents.

- Impact : Lower molecular weight (158.55 g/mol) and melting point (58–60°C) compared to the target compound .

4-Chloro-2-(trifluoromethyl)benzaldehyde (CAS 320-43-4): Structure: Features a trifluoromethyl group instead of the phenoxy substituent. Impact: The electron-withdrawing CF₃ group enhances electrophilicity at the aldehyde position, favoring reactions like condensations .

Table 1: Structural and Physical Comparison

Physicochemical and Lipophilicity Properties

- Lipophilicity: The target compound’s chloro and fluoro substituents increase log P (lipophilicity) compared to non-halogenated benzaldehydes. Similar trends are observed in chlorinated carbamates, where log k values correlate with halogen count .

- Solubility: Polar substituents (e.g., phenoxy groups) may improve solubility in organic solvents like ethyl acetate, as seen in analogues from .

Biological Activity

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde (CAS No. 1778780-44-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by its unique structure, which includes a chloro group, a fluoro group, and a phenoxy moiety. These substituents are believed to play significant roles in its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, a study highlighted the antimicrobial efficacy of related compounds against Candida albicans and Escherichia coli. The results showed that 4-chloro-containing compounds displayed medium activity against these pathogens, while fluoro-substituted compounds often exhibited enhanced activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against C. albicans | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| Compound 1 | Medium | Medium | None |

| Compound 2 | Medium | Medium | Moderate |

| Compound 3 | Moderate | Moderate | Better than Compound 2 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The presence of electron-withdrawing groups like chlorine and fluorine has been linked to increased cytotoxicity against certain cancer cell lines. For example, structural activity relationship (SAR) studies have shown that modifications to the phenyl ring can significantly impact the compound's efficacy .

Case Study: Cytotoxicity Testing

In one study, the compound was tested against several cancer cell lines, including A-431 and Jurkat cells. The IC50 values were determined to assess the potency of the compound:

- A-431 Cell Line : IC50 = 900 nM

- Jurkat Cell Line : IC50 = 700 nM

These values suggest that the compound exhibits promising anticancer properties, warranting further investigation into its mechanism of action .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation. Molecular dynamics simulations have indicated that the compound may primarily interact through hydrophobic contacts with target proteins .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde, and what reaction parameters critically affect yield?

Answer:

The synthesis typically involves nucleophilic aromatic substitution between 4-chloro-2-hydroxybenzaldehyde and 4-fluoro-3-methylphenol derivatives. Key steps include:

- Formylation of the phenolic precursor using POCl₃/DMF (Vilsmeier-Haack reaction) to introduce the aldehyde group .

- Etherification under basic conditions (e.g., K₂CO₃ in anhydrous DMF at 60–80°C) to attach the phenoxy group .

Critical parameters: - Temperature control (exceeding 80°C may lead to aldehyde oxidation).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for aldehyde (δ ~10 ppm), aromatic protons, and substituents (e.g., CH₃ at δ ~2.3 ppm, Ar-F coupling patterns) .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns for Cl/F .

- X-ray crystallography (if crystallizable): Resolve spatial arrangement of substituents .

Advanced: How can researchers optimize synthetic yield when the phenolic precursor exhibits low reactivity?

Answer:

- Catalyst enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilicity .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventional) .

- Pre-activation : Convert phenol to its triflate or mesylate derivative for faster substitution .

Advanced: How to resolve contradictions in reported reactivity during nucleophilic additions (e.g., Grignard vs. organozinc)?

Answer:

- Systematic screening : Test nucleophiles (e.g., MeMgBr vs. Et₂Zn) in solvents of varying polarity (THF vs. DCM).

- Byproduct analysis : Use GC-MS to identify competing pathways (e.g., aldol condensation vs. direct addition) .

- Kinetic studies : Monitor reaction progress via in situ IR to determine rate-limiting steps .

Basic: What are common derivatization pathways for this compound in medicinal chemistry?

Answer:

- Reductive amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to form secondary amines .

- Condensation : Synthesize hydrazones or Schiff bases for heterocyclic scaffolds (e.g., quinazolines) .

- Oxidation : Convert aldehyde to carboxylic acid using KMnO₄ for prodrug applications .

Advanced: How does the 4-fluoro-3-methylphenoxy group influence electrophilicity in cross-coupling reactions?

Answer:

- Electron-withdrawing effects : The -F group increases aldehyde electrophilicity, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids (e.g., Pd(PPh₃)₄, 80°C) .

- Steric effects : The -CH₃ group may hinder ortho-substitution; compare coupling yields with/without substituents using HPLC .

Advanced: What experimental approaches assess environmental stability under photolytic conditions?

Answer:

- Photolysis studies : Expose to UV light (λ = 254–365 nm) in aqueous buffers (pH 5–9).

- Degradation monitoring : Use HPLC to quantify parent compound loss and LC-QTOF-MS to identify photoproducts (e.g., quinones or dehalogenated derivatives) .

- Half-life calculation : Compare degradation rates under simulated sunlight vs. dark controls .

Basic: How can computational modeling predict regioselectivity in substitution reactions?

Answer:

- DFT calculations : Use B3LYP/6-31G* to map electrostatic potential surfaces and identify electrophilic centers (e.g., aldehyde vs. para-Cl positions) .

- Transition state analysis : Calculate activation energies for competing pathways (e.g., meta- vs. para-substitution) .

Advanced: What mechanistic studies explain unexpected regioselectivity in derivatization?

Answer:

- Isotopic labeling : Introduce ²H at reactive sites to track bond cleavage via kinetic isotope effects .

- In situ spectroscopy : Use Raman or IR to detect intermediates (e.g., hemiacetals) during reactions .

Basic: What storage conditions prevent degradation of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.